1-Butyl-2-methyl-3-pentyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methyl-3-pentyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-methyl-3-pentyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For example, the use of ionic liquids as solvents can enhance the regioselectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-methyl-3-pentyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidines.
Substitution: N-alkyl, N-sulfonyl, and N-benzoyl pyrroles.
Scientific Research Applications
1-Butyl-2-methyl-3-pentyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methyl-3-pentyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-phenyl-1H-pyrrole
- 1-Butyl-1H-pyrrole
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
Uniqueness
1-Butyl-2-methyl-3-pentyl-1H-pyrrole is unique due to its specific substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
646516-32-7 |
---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-butyl-2-methyl-3-pentylpyrrole |
InChI |
InChI=1S/C14H25N/c1-4-6-8-9-14-10-12-15(13(14)3)11-7-5-2/h10,12H,4-9,11H2,1-3H3 |
InChI Key |
ZWVHFFGOCDGMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N(C=C1)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.